
Befetupitant
Description
Historical Context of Neurokinin 1 Receptor Antagonist Discovery and Development
The history of NK1 receptor antagonist research is intertwined with the study of tachykinins, a family of neuropeptides involved in various biological processes.
Origins of Tachykinin Receptor Research
The origins of tachykinin receptor research can be traced back to 1931 when Substance P (SP), an undecapeptide belonging to the tachykinin family, was first reported by von Euler and Gaddum. They observed a substance in extracts of equine intestine and brain that stimulated the contraction of rabbit jejunum, suggesting the presence of a biological substance distinct from acetylcholine. psu.edu Substance P was later isolated in pure form and characterized in 1970. psu.edu In the mid-1980s, additional mammalian tachykinins, neurokinin A (NKA) and neurokinin B (NKB), were discovered. This led to the isolation of the genes encoding mammalian tachykinins and the eventual discovery of three distinct tachykinin receptors: NK1, NK2, and NK3. wikipedia.org These receptors are part of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). nih.gov Substance P, NKA, and NKB are the preferential ligands for NK1, NK2, and NK3 receptors, respectively, although they can bind to other NK receptors with varying affinity. nih.gov
Evolution of Neurokinin 1 Receptor Antagonist Chemistry
The identification of the NK1 receptor in 1991 marked a significant turning point, enabling the development of small-molecule antagonists capable of crossing the blood-brain barrier to target NK1 receptors in the central nervous system. amegroups.org Prior to this, research had largely focused on peptide antagonists, which were not suitable as oral drug candidates and did not effectively cross the blood-brain barrier. amegroups.org
The discovery of the first non-peptide NK1 receptor antagonist, CP-96,345, by Pfizer in 1991, spurred significant activity in the pharmaceutical industry to identify therapeutically useful NK1 antagonists. psu.eduresearchgate.net Since then, extensive research has been conducted on non-peptide NK1 receptor antagonists, leading to the emergence of numerous structures and patents. wikipedia.org This evolution in chemistry focused on developing compounds with improved properties, such as oral bioavailability and selective high affinity for the human NK1 receptor, addressing species differences observed in receptor binding. researchgate.netresearchgate.net
Early Therapeutic Explorations for NK1 Receptor Antagonists
Early therapeutic explorations for NK1 receptor antagonists were driven by the diverse biological roles of Substance P and the NK1 receptor, which are involved in mediating effects such as emesis, pain, inflammation, and aspects of gastrointestinal and central nervous system function. psu.eduresearchgate.net Conditions such as migraine, emesis, depression, social anxiety disorder, alcoholism, and inflammatory conditions associated with the gastrointestinal tract were considered potential targets for NK1 antagonists. psu.edu
The discovery and development of NK1 receptor antagonists have been particularly impactful in the prevention of chemotherapy-induced nausea and vomiting (CINV). wikipedia.org While 5-HT3 antagonists were effective against acute phase emesis, the delayed phase remained challenging to control until the advent of NK1 receptor antagonists, which demonstrated antiemetic effects in both phases. wikipedia.org
Aprepitant, the first NK1 receptor antagonist to receive marketing approval in the United States and Europe in 2003, was a key outcome of these early therapeutic explorations. wikipedia.orgwikipedia.orgmdpi.comoup.com It was approved for the prevention of CINV and postoperative nausea and vomiting. wikipedia.orgmdpi.comnih.gov Other compounds like maropitant citrate were approved for veterinary use. psu.eduresearchgate.net Despite initial interest in other indications like depression, clinical trials for some NK1 antagonists in this area did not show therapeutic benefit over placebo, leading to the termination of those specific development paths. psu.edu
Academic and Research Significance of Befetupitant
This compound holds significance in academic and research settings as a specific compound studied within the landscape of NK1 receptor antagonism.
Classification and Research Nomenclature
This compound is classified as a neurokinin-1 receptor antagonist. ontosight.aicaymanchem.comevitachem.com It is identified by several names and codes used in research, including CHEMBL204694, UNII-RSH7NDI7MI, and RO-675930. ontosight.ai Its chemical structure features a propanamide backbone substituted with groups such as trifluoromethyl groups, a morpholino group, and an o-tolyl group, which contribute to its chemical and biological properties. ontosight.ai this compound belongs to a class of achiral pyridine compounds identified as potent and orally active NK1 receptor antagonists. nih.gov
Trajectory of Research Development for this compound
This compound was developed by Hoffmann-La Roche as a potent and selective antagonist for the NK1 receptor. wikipedia.org It was investigated as a potential antiemetic drug. wikipedia.org However, its development as an antiemetic was ultimately discontinued, with a related compound, netupitant, being deemed more suitable for clinical development in that indication. wikipedia.org
Despite the discontinuation of its development as a primary antiemetic, this compound has continued to be a subject of research for other potential applications. wikipedia.org For instance, it has been researched for its effects on corneal neovascularization in animal models. wikipedia.orgarvojournals.org Studies have explored its pharmacokinetics, pharmacodynamics, and potential efficacy in various contexts. ontosight.ai Research findings indicate that this compound is a high-affinity, nonpeptide, competitive tachykinin 1 receptor antagonist. glpbio.com Studies in animal models of corneal neovascularization have shown that this compound can reduce the ingrowth of corneal blood and lymphatic vessels. arvojournals.orgglpbio.com However, these studies also noted toxicity with topical application in certain vehicles, causing corneal epithelial damage and inflammation. arvojournals.orgglpbio.com
The identification of this compound as a highly potent and selective NK1 receptor antagonist, particularly within an achiral pyridine class, highlights its contribution to the chemical diversity explored in the search for effective NK1 receptor modulators. nih.gov Its continued investigation in areas beyond emesis demonstrates its ongoing significance as a research tool and a compound with potential in other therapeutic areas related to NK1 receptor activity.
Role of this compound in Advancing NK1 Receptor Pharmacology Research
Research into this compound has significantly contributed to the understanding of neurokinin 1 (NK1) receptor pharmacology. This compound functions as a potent and selective antagonist of the NK1 receptor wikipedia.orgcaymanchem.com. The NK1 receptor is a G protein-coupled receptor that mediates the effects of substance P, a neuropeptide involved in various physiological processes, including the transmission of emetic signals and potentially playing roles in conditions such as major depressive disorder ontosight.ainih.govamegroups.org.
As an NK1 receptor antagonist, this compound exerts its effects by competitively binding to the receptor, thereby preventing substance P from activating it ontosight.ainih.gov. Studies have demonstrated that this compound exhibits high affinity for the NK1 receptor, with reported sub-nanomolar affinity pharmiweb.com. Specifically, a Ki value of 1 nM has been noted for its binding to the NK1 receptor caymanchem.comguidetopharmacology.org.
Preclinical research utilizing in vivo models has provided detailed findings on this compound's pharmacological activity. In gerbils, oral administration of this compound was shown to effectively block foot tapping behavior induced by NK1 agonists caymanchem.compharmiweb.compsu.edu. The dose required to produce this effect in 50% of the tested animals (ID50) was determined to be 0.2 mg/kg caymanchem.compsu.edu.
This compound was developed through the optimization of a lead NK1 antagonist identified from a chemical library pharmiweb.com. Its design and synthesis were part of efforts to discover novel, orally active NK1 receptor antagonists belonging to an achiral pyridine class wikipedia.orgcaymanchem.combocsci.com. The availability of compounds like this compound has facilitated rapid screening and further exploration of NK1 receptor ligands using cloned receptors psu.edu. Structure-activity relationship (SAR) studies have been instrumental in identifying potent NK1 antagonists, with this compound being a key compound in this research area psu.edu.
Beyond its initial investigation as a potential antiemetic, research on this compound has extended to exploring other possible therapeutic applications, such as in the treatment of corneal neovascularization wikipedia.org. Studies in mouse models of corneal alkali burn have investigated the effects of this compound on processes like hemangiogenesis and lymphangiogenesis caymanchem.comnih.gov. Comparative studies with other NK1 receptor antagonists have highlighted differences in their profiles, including observations related to ocular surface toxicity in research settings nih.gov.
The detailed research findings regarding this compound's affinity and in vivo activity underscore its importance as a tool compound in advancing the understanding of NK1 receptor pharmacology.
Detailed Research Findings: NK1 Receptor Interaction
Parameter | Value | Model/Context | Source |
NK1 Receptor Affinity (Ki) | 1 nM | In vitro | caymanchem.comguidetopharmacology.org |
In vivo Efficacy (ID50) | 0.2 mg/kg | Inhibition of NK1 agonist-induced foot tapping | caymanchem.compsu.edu |
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-morpholin-4-ylpyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3O2/c1-18-7-5-6-8-22(18)23-16-25(38-9-11-40-12-10-38)36-17-24(23)37(4)26(39)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPLCMMVKCTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183270 | |
Record name | Befetupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290296-68-3 | |
Record name | Befetupitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befetupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFETUPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSH7NDI7MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research of Befetupitant Action
Neurokinin 1 Receptor Binding and Selectivity
Befetupitant is characterized by its interaction with the NK1 receptor. medkoo.comarvojournals.orgnih.govwikipedia.orgbocsci.com
Receptor Binding Affinity Characterization
This compound has been identified as a high-affinity antagonist for the NK1 receptor. arvojournals.orgnih.govwikipedia.orgbocsci.comcornell.eduncats.io Studies have shown it possesses sub-nanomolar affinity at the NK1 receptor. pharmiweb.com This high binding affinity contributes to its potency as an NK1 receptor antagonist. medkoo.comarvojournals.orgbocsci.com
Selectivity Profile Against Other Tachykinin Receptors (NK2, NK3)
This compound is described as a selective NK1 receptor antagonist. medkoo.comarvojournals.orgwikipedia.orgbocsci.com The tachykinin receptor system includes three main subtypes: NK1, NK2, and NK3. uclouvain.bepsu.eduresearchgate.net Substance P preferentially binds to NK1 receptors, while neurokinin A and neurokinin B show higher affinity for NK2 and NK3 receptors, respectively. uclouvain.bepsu.eduresearchgate.netuliege.be The selectivity profile of this compound indicates a preferential binding and antagonistic effect on the NK1 receptor compared to NK2 and NK3 receptors. medkoo.comarvojournals.orgwikipedia.orgbocsci.com For instance, a related NK1 antagonist, R116031, exhibited over 200-fold selectivity against NK2 and NK3 receptors. psu.edu While specific fold selectivity data for this compound against NK2 and NK3 receptors were not directly found in the provided text snippets, its classification as a "selective" NK1 antagonist implies a significantly lower affinity for these other tachykinin receptors.
Here is a table summarizing the receptor preference of endogenous tachykinins:
Tachykinin Peptide | Preferred Receptor |
Substance P (SP) | NK1R |
Neurokinin A (NKA) | NK2R |
Neurokinin B (NKB) | NK3R |
Substance P Antagonism and Signal Transduction
This compound exerts its effects by antagonizing the activity of Substance P at the NK1 receptor. ontosight.aiarvojournals.org
Inhibition of Substance P-Mediated Responses
Substance P is an undecapeptide that acts as a neurotransmitter and is a member of the tachykinin family. arvojournals.orgjneurology.comuclouvain.beresearchgate.net It exerts its actions by binding to tachykinin receptors, with the highest affinity for NK1R. arvojournals.orgjneurology.comuclouvain.be Substance P is involved in various physiological responses, including pain, inflammation, and neuroinflammation. arvojournals.orgarvojournals.orgnih.govjneurology.com By acting as an NK1 receptor antagonist, this compound blocks the binding of Substance P to the receptor, thereby inhibiting the downstream effects mediated by Substance P. ontosight.aiarvojournals.orgevitachem.com This inhibition of Substance P-mediated responses is the basis for the potential therapeutic applications of this compound. ontosight.aimedkoo.combocsci.com Studies have shown that NK1 receptor antagonists inhibit Substance P-induced nociception and inflammation. arvojournals.org
Modulation of Intracellular Signaling Pathways
Upon binding of Substance P, the NK1 receptor, a G protein-coupled receptor (GPCR), is activated. uclouvain.bepsu.eduresearchgate.net This activation typically leads to the mobilization of intracellular calcium and mediates signaling within the cell. psu.edu The interaction between Substance P and NK1R also results in the internalization of the membrane-bound complex via a clathrin-dependent mechanism. jneurology.comuclouvain.benih.gov In endosomes, the complex dissociates. jneurology.comuclouvain.be The fate of the internalized receptor can vary depending on stimulation conditions, with low concentrations of SP leading to receptor recycling and high concentrations potentially leading to degradation. jneurology.com As an antagonist, this compound blocks Substance P binding, thus preventing or reducing the activation of these intracellular signaling pathways and the subsequent receptor internalization processes that are initiated by Substance P. ontosight.aiarvojournals.org
Central Nervous System Penetration and Activity
Research has indicated that this compound possesses the ability to penetrate the central nervous system (CNS). arvojournals.orgnih.gov The discovery and evaluation of a class of pyridine-based NK1 receptor antagonists, including this compound, highlighted their high affinity and excellent CNS penetration. nih.govcornell.eduresearchgate.netpatsnap.compatsnap.comhelsinki.fi This characteristic is significant because NK1 receptors are expressed in various regions of the brain that are important for the regulation of affective behaviors and stress responses. medkoo.compharmiweb.com The presence of high levels of NK1 receptors in the limbic system and mesencephalic brain stem supports their role in anxiety and depression. medkoo.compharmiweb.com The ability of this compound to cross the blood-brain barrier and exert activity within the CNS is crucial for its potential use in conditions involving central NK1 receptor modulation. nih.govcornell.eduresearchgate.netpatsnap.compatsnap.comhelsinki.fi
Preclinical Investigations of Befetupitant Efficacy and Safety
In Vitro Pharmacological Profiling
In vitro studies provide insights into the direct interactions of Befetupitant with its target receptors and its effects on cellular functions.
Functional Antagonism in Cell-Based Assays (e.g., Calcium Mobilization)
This compound functions as a potent and selective antagonist for the NK1 receptor. wikipedia.orgcaymanchem.com Cell-based assays, such as calcium mobilization assays, are commonly used to evaluate the functional activity of NK1 receptor antagonists. These assays measure the ability of a compound to inhibit the increase in intracellular calcium levels typically triggered by the binding of the natural ligand, Substance P (SP), to the NK1 receptor. researchgate.netvanderbilt.edufrontiersin.orgpsu.edu Studies have demonstrated that NK1 receptor antagonists can inhibit SP-induced calcium mobilization in cells expressing the human NK1 receptor. researchgate.net This indicates that this compound, as an NK1 antagonist, would likely exhibit similar inhibitory effects on SP-mediated signaling in such assays.
Cellular Responses to this compound (e.g., Growth, Migration)
The NK1 receptor and its ligand, Substance P, have been implicated in various cellular processes, including cell growth and migration. researchgate.netplos.orgmdpi.comnih.govucsf.edu Antagonism of the NK1 receptor by compounds like this compound could therefore influence these cellular responses. While specific detailed data on this compound's direct effects on cell growth and migration in various cell types were not extensively available in the provided search results, research on NK1 receptor antagonists in general suggests a potential role in modulating processes where Substance P signaling is involved. For instance, Substance P can promote corneal epithelial cell migration during wound healing. researchgate.net
In Vivo Efficacy Studies in Established Disease Models
Animal models are essential for evaluating the efficacy of drug candidates in a complex biological environment that mimics human disease conditions. ppd.comamegroups.cnnih.govnih.gov
Animal Models of Chemotherapy-Induced Nausea and Vomiting (Historical Studies)
This compound was initially developed as a potential antiemetic drug, targeting chemotherapy-induced nausea and vomiting (CINV). wikipedia.org CINV is a significant side effect of many cancer chemotherapy regimens, and NK1 receptor antagonists have shown efficacy in managing both acute and delayed emesis. nih.govfrontiersin.orgcancernetwork.comamegroups.org Preclinical studies in animal models, such as ferrets and dogs, which exhibit a vomiting reflex, have historically been used to assess the antiemetic potential of NK1 antagonists. nih.gov While specific detailed historical study data for this compound in these models were not prominently featured in the provided results, the development of this compound in this area suggests it would have undergone such evaluations to demonstrate its activity against chemotherapy-induced emesis in relevant animal species. wikipedia.org
Models of Corneal Neovascularization
This compound has also been investigated for its potential application in treating corneal neovascularization (CNV). wikipedia.orgcaymanchem.comresearchgate.net CNV involves the abnormal growth of new blood and lymphatic vessels into the normally avascular cornea, which can impair vision. mdpi.comresearchgate.net Animal models, such as alkali burn or suture-induced injury in mice, are commonly used to induce CNV and evaluate the efficacy of potential therapeutic agents. researchgate.netamegroups.cnmdpi.com
In a mouse model of corneal alkali burn, topical application of this compound was shown to reduce CNV. caymanchem.comresearchgate.net However, it is noted that in one study, the vehicle used for topical administration (dimethyl sulfoxide [DMSO]) induced corneal toxicity, opacity, and stromal leukocyte infiltration, which complicated the assessment of this compound's effects in this specific formulation and model. caymanchem.comresearchgate.net Consequently, this compound was not tested in other corneal neovascularization models, such as the suture model, in that particular study due to the vehicle toxicity observed in the alkali burn model. researchgate.net
Impact on Hemangiogenesis and Lymphangiogenesis
Corneal neovascularization involves both the formation of new blood vessels (hemangiogenesis) and new lymphatic vessels (lymphangiogenesis). wikipedia.orgvanderbilt.eduresearchgate.netmdpi.comnih.govnih.gov Substance P and the NK1 receptor system play a role in promoting both processes in the context of inflammation. researchgate.net Studies have indicated that NK1 receptor antagonists can reduce both hemangiogenesis and lymphangiogenesis in corneal models. caymanchem.comresearchgate.net
In the mouse model of corneal alkali burn where it was tested topically, this compound demonstrated a decrease in both hemangiogenesis and lymphangiogenesis. caymanchem.com This suggests that this compound's inhibitory effect on CNV involves the suppression of the formation of both blood and lymphatic vessels in the cornea. wikipedia.orgvanderbilt.eduresearchgate.net The observed reduction in neovascularization aligns with the understanding of Substance P's role in promoting these processes and the ability of NK1 receptor antagonism to counteract these effects. researchgate.net
Ocular Surface Responses and Local Effects
Preclinical investigations have explored the effects of this compound on the ocular surface, particularly in the context of corneal neovascularization. wikipedia.org The NK1 receptor, which this compound targets, is expressed in various ocular tissues, including the cornea, conjunctiva, and lacrimal gland. researchgate.net Substance P (SP), the primary endogenous ligand for NK1R, plays a role in ocular inflammation and can contribute to conditions like corneal opacity and angiogenesis when overexpressed during acute neurogenic inflammation. researchgate.net
Studies have investigated the potential of NK1 receptor antagonists, including this compound, to reduce corneal neovascularization (CNV) through local administration in mouse models. researchgate.net These studies typically involve inducing CNV using methods such as alkali burns or sutures and then assessing clinical endpoints like CNV levels and Substance P levels. researchgate.net While specific detailed data tables for this compound's direct effects on ocular surface responses like tear film stability or epithelial integrity were not extensively found in the provided search results, the research into NK1 receptor antagonists in general, and this compound specifically for corneal neovascularization, suggests a focus on the compound's local impact on ocular tissues and inflammatory processes. researchgate.netresearchgate.net
Preclinical Safety and Toxicity Research
Preclinical safety and toxicity research is a mandatory step in drug development to identify potential hazards and characterize the toxicity profile of a compound before it is tested in humans. ppd.comangelinipharma.comitrlab.com These studies aim to determine the dose-response relationship for adverse effects and identify target organs of toxicity in animal species. ppd.com Regulatory bodies require preclinical safety research to minimize the risk to human volunteers in clinical trials. itrlab.com
Ocular Toxicity Profiles (e.g., Corneal Opacity, Inflammation)
Given this compound's investigation for ocular applications like corneal neovascularization, preclinical safety research has likely included assessments of its ocular toxicity profile. wikipedia.orgevitachem.com Ocular toxicity studies in animals, often rabbits, are used to evaluate local effects such as corneal opacity, inflammation, and damage to ocular tissues. nih.govnih.gov Corneal opacity, which affects the clarity of the cornea and is important for vision, can be caused by protein denaturation, swelling, or damage to corneal layers. nih.govekb.eg Inflammation of ocular tissues is another key indicator of toxicity. nih.gov
While specific detailed preclinical ocular toxicity data for this compound were not extensively presented in the search results, the general context of preclinical ocular toxicity assessment involves evaluating endpoints like corneal swelling, opacity, and fluorescein retention as indicators of corneal injury. nih.gov Chemical injuries, for example, can lead to inflammation, corneal opacity, and neovascularization. nih.govarvojournals.org
Systemic Tolerability in Animal Species
The provided search results mentioned preclinical studies for this compound, including for corneal neovascularization and ocular surface pain, which would necessitate systemic tolerability assessments in animal models. evitachem.com However, specific details regarding the animal species used or the findings of these systemic tolerability studies for this compound were not available in the provided information. Preclinical systemic toxicity studies are crucial for extrapolating potential risks to humans, although predicting human responses from animal data can be challenging due to species differences. nih.govmarinbio.com
Research on Synthetic Methodologies for Befetupitant
Development of Efficient Synthetic Routes
The synthesis of befetupitant, along with related NK1 receptor antagonists like netupitant, has been a focus of research to develop efficient and scalable processes. acs.orgresearchgate.netacs.org
Key Reaction Steps and Intermediate Compounds
Efficient syntheses of this compound and netupitant, starting from 6-chloronicotinic acid, have been described. acs.orgresearchgate.netacs.org A key step in these routes involves the introduction of the o-tolyl substituent at the C(4) position of the pyridine ring. acs.orgresearchgate.net This was achieved through a one-pot selective 1,4-Grignard addition/oxidation sequence applied to 6-chloronicotinic acid or a derivative thereof. acs.orgresearchgate.netacs.org
Another important intermediate in the synthesis of this compound is 2-(3,5-bistrifluoromethylphenyl)-2-methyl propionic acid. acs.org A high-yielding synthesis of this compound was established based on the carbonylation of the tertiary alcohol obtained from the Grignard addition of 3,5-bis(trifluoromethyl)bromobenzene to acetone. acs.org
Exploration of Regioselective and Stereoselective Syntheses
Research has explored regioselective and stereoselective approaches in the synthesis of NK1 receptor antagonists, including pyridine-based analogues like this compound. acs.orgacs.orggoogleapis.com The regioselective introduction of substituents onto the pyridine core is crucial for obtaining the desired this compound structure. The one-pot selective 1,4-Grignard addition/oxidation sequence is an example of a regioselective transformation employed in the synthesis of this class of compounds. acs.orgresearchgate.netacs.org While specific details on the stereoselective synthesis of this compound itself are not extensively detailed in the provided snippets, the importance of stereochemistry in drug synthesis is generally recognized, and stereoselective methods have been explored for other related compounds and intermediates in organic chemistry. acs.orggoogleapis.comnewdrugapprovals.orgnih.gov
Structure-Activity Relationship (SAR) Studies in this compound Analogues
Structure-Activity Relationship (SAR) studies have been instrumental in the discovery and optimization of NK1 receptor antagonists, including this compound and its analogues. researchgate.netpsu.eduuclouvain.beresearchgate.net These studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity, such as receptor affinity and efficacy. drugdesign.org
Design Principles for Pyridine-Based NK1 Receptor Antagonists
Pyridine-based analogues, such as this compound and netupitant, emerged from SAR studies as potent inhibitors of NK1 receptor agonist-mediated responses. researchgate.netuclouvain.be The design principles for this class of antagonists often involve a central pyridine core substituted with various groups. researchgate.net A common feature in many small molecule NK1 receptor antagonists is the presence of a bis-aromatic motif, which typically includes a substituted phenyl group (like the 3,5-bis(trifluoromethyl)phenyl group found in this compound) adjacent to another aromatic ring, coupled to a central scaffold. uclouvain.benih.gov This motif has been shown to be important for high binding affinity, potentially through interactions with specific residues in the receptor binding site. uclouvain.be
Influence of Substituents on Receptor Affinity and Efficacy
SAR studies have revealed the significant influence of substituents on the receptor affinity and efficacy of pyridine-based NK1 receptor antagonists. researchgate.netpsu.eduuclouvain.be The presence and position of groups like the o-tolyl and the morpholine substituents on the pyridine ring, as well as the 3,5-bis(trifluoromethyl)phenyl group attached to the propanamide moiety, are critical for potent NK1 receptor antagonism. researchgate.netuclouvain.be The 3,5-bis(trifluoromethyl)phenyl group, in particular, has been noted to favor interaction with a specific histidine residue (His265) in the NK1 receptor, significantly enhancing binding affinity. uclouvain.be Optimization of these substituents through systematic structural modifications guided the identification of compounds with improved potency and selectivity. psu.edu
Analytical Characterization and Quality Control Research
Development of Spectroscopic and Chromatographic Methods
Spectroscopic and chromatographic methods are fundamental tools for the analysis and characterization of chemical compounds like Befetupitant. These techniques allow for the separation, identification, and quantification of the compound and its potential impurities. humanjournals.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in pharmaceutical analysis for quality screening, quantitative analysis, and method development. researchgate.netijnrd.org It is employed to determine the purity of compounds and separate them from impurities based on their differential affinity for a stationary and mobile phase. ijnrd.org HPLC analysis has been used to assess the purity of this compound, with reports indicating purity levels typically above 98%. medkoo.commolnova.commedchemexpress.com For instance, a Certificate of Analysis for this compound reported a purity of 98% determined by HPLC. molnova.com HPLC methods are developed and validated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) to ensure their specificity, precision, accuracy, linearity, and robustness. researchgate.netnih.gov
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. technologynetworks.com MS is often coupled with chromatography, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to enhance separation and identification capabilities. technologynetworks.combioagilytix.com LC-MS is utilized for the identification and quantification of analytes, structural elucidation, and impurity profiling. humanjournals.comtechnologynetworks.combioagilytix.com MS techniques, including LC-MS, are used in the characterization and purity verification of compounds like this compound. targetmol.comevitachem.com The exact mass and molecular weight of this compound have been determined using these techniques. medkoo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structural elucidation of organic compounds. evitachem.comacs.org It provides detailed information about the arrangement of atoms within a molecule. acs.org NMR spectroscopy is used to confirm the structure of compounds and assess their consistency with the expected molecular structure. molnova.comevitachem.com For this compound, NMR analysis has been reported as consistent with its structure. molnova.com This technique is essential in the characterization process, often used in conjunction with MS. evitachem.comacs.org
Purity Assessment and Impurity Profiling Methodologies
Purity assessment and impurity profiling are critical aspects of quality control for pharmaceutical substances. humanjournals.comthermofisher.com Ensuring the purity of a drug substance and identifying and characterizing any impurities are mandatory regulatory requirements. humanjournals.comthermofisher.com Impurities can arise from the manufacturing process or degradation of the product. humanjournals.comthermofisher.com Methodologies for purity assessment and impurity profiling involve the use of various analytical techniques, including HPLC, MS, and NMR. humanjournals.com These methods aim to detect, identify, and quantify impurities, typically requiring identification and characterization if present above a certain threshold, such as 0.1%. humanjournals.com this compound is generally reported to have a high purity, often exceeding 98%. medkoo.commedchemexpress.commolnova.commedchemexpress.com
Quantitative Bioanalytical Methodologies for Research Samples
Quantitative bioanalytical methodologies are developed to measure the concentration of a compound in biological samples, such as plasma, for research purposes like pharmacokinetic studies. researchgate.net These methods need to be sensitive, selective, accurate, and precise. researchgate.net HPLC, often coupled with MS (LC-MS), is a common technique used in quantitative bioanalysis due to its sensitivity and specificity. researchgate.netbioagilytix.com While specific detailed quantitative bioanalytical methodologies for this compound in research samples were not extensively detailed in the provided snippets, the general principles of quantitative bioanalysis using techniques like HPLC and LC-MS are applicable to drug candidates like this compound. For example, similar NK1 receptor antagonists like Netupitant have validated RP-HPLC methods for their determination in plasma, demonstrating the applicability of these techniques in bioanalysis for this class of compounds. researchgate.net
Stability Studies and Degradation Pathway Analysis
Stability studies are conducted to evaluate how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies help establish storage conditions and shelf life. Degradation pathway analysis involves identifying the degradation products that form under various stress conditions (e.g., acidic, basic, oxidative, photolytic) and elucidating the mechanisms of degradation. scielo.br Stability-indicating analytical methods, often HPLC-based, are developed and validated to accurately quantify the intact drug substance and its degradation products. ijnrd.orgscielo.br While specific detailed stability studies and degradation pathways for this compound were not explicitly provided in the search results, the importance of these studies for pharmaceutical compounds is well-established. googleapis.com Emulsion formulations containing NK-1 receptor antagonists have been studied for their stability, considering potential chemical degradation like oxidation and hydrolysis. googleapis.com
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 204694 |
Netupitant | 6451149 |
Aprepitant | 5281152 |
Fosaprepitant | 9873701 |
Palonosetron | 148301 |
Rolapitant | 135401122 |
Casopitant | 160429 |
Ezlopitant | 6918340 |
Serlopitant | 11704756 |
Maropitant | 11704845 |
Lanepitant | 60703 |
Vestipitant | 160430 |
Orvepitant | 160431 |
Substance P | 38941 |
Neurokinin A | 16132318 |
Neurokinin B | 16132317 |
6-chloronicotinic acid | 11081 |
DMSO | 679 |
Data Tables
While detailed quantitative data from specific research findings on this compound's analytical characterization were limited in the provided search results, the following table summarizes reported purity levels based on HPLC analysis:
Analytical Method | Purity Level | Source |
HPLC | 98% | MOLNOVA molnova.com |
HPLC | >98% | Chemeagle medkoo.com |
HPLC | >98% | MedChemExpress medchemexpress.com |
Note: This table is generated based on the available data snippets and represents reported purity levels which may vary between batches and suppliers.
Pharmacokinetic and Pharmacodynamic Research Insights
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies characterize the fate of a drug within the body over time. While specific detailed ADME data for befetupitant in humans are not extensively available in the provided search results, general principles for NK1 receptor antagonists and some information on related compounds like netupitant and aprepitant can provide context nih.govnih.gov.
Distribution Patterns, Including Central Nervous System Penetration
Distribution describes how a drug spreads throughout the body's tissues and fluids. For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor nih.govuwc.ac.za. This compound has been described as having excellent CNS penetration helsinki.firesearchgate.net. This is significant because NK1 receptors are expressed in various brain regions involved in processes like emesis and mood regulation nih.govpharmiweb.com. The extent of brain penetration is best assessed by determining the unbound drug concentration in the brain extracellular fluid in relation to the free plasma concentration frontiersin.org.
Metabolic Pathways and Metabolite Identification
Metabolism is the process by which the body breaks down drugs. The liver, particularly cytochrome P450 (CYP) enzymes, plays a primary role in the metabolism of many drugs, including some NK1 receptor antagonists nih.govnih.gov. While specific metabolic pathways and metabolites for this compound are not detailed in the search results, it is indicated that in vivo, this compound undergoes metabolic transformations primarily in the liver, potentially via phase I reactions evitachem.com. For context, a related NK1 receptor antagonist, rolapitant, is primarily metabolized by CYP3A4 to its major active metabolite, M19 nih.gov. Aprepitant is also extensively metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19, resulting in seven less active metabolites in human plasma nih.gov. Netupitant is also extensively metabolized via Phase I and II hepatic metabolism nih.gov.
Pharmacokinetic/Pharmacodynamic Modeling and Simulations
PK/PD modeling and simulations are used to quantitatively describe the relationship between drug exposure and its effects over time certara.comevotec.comyoutube.com. This approach can help predict drug behavior in vivo and optimize development strategies evotec.comnih.gov. While specific PK/PD modeling studies for this compound were not found in the search results, the general application of these techniques in drug development involves using preclinical PK, ADME, and efficacy data to understand preclinical PD and predict human PD evotec.com. This can involve building mechanism-based PK/PD models and simulating different scenarios certara.commathworks.com.
Receptor Occupancy Studies and Their Translational Significance
Receptor occupancy (RO) studies measure the extent to which a drug binds to its target receptor medpace.commlm-labs.com. For NK1 receptor antagonists like this compound, RO studies can demonstrate target engagement and provide a link between drug exposure at the site of interest and in vivo efficacy sygnaturediscovery.com. These studies are a vital pharmacodynamic measure in drug development and can inform dose selection and understanding the drug's mechanism of action mlm-labs.comitrlab.com. For centrally penetrant compounds, ex vivo receptor occupancy is a powerful technique to demonstrate target engagement in the CNS sygnaturediscovery.com. While specific RO data for this compound were not detailed, studies with other NK1 receptor antagonists like netupitant have shown that high receptor occupancy (e.g., 90% or higher) can be achieved in relevant brain regions nih.gov. RO studies can be conducted using techniques like positron emission tomography (PET) imaging or flow cytometry nih.govmedpace.comitrlab.com.
Clinical Research Context and Historical Outcomes
Early Clinical Development as an Antiemetic
Befetupitant entered early clinical development as a candidate antiemetic agent. ncats.iowikipedia.org This aligns with the broader research efforts in the field of oncology support, where NK1 receptor antagonists were being investigated for their ability to improve the management of chemotherapy-induced nausea and vomiting (CINV). Early clinical trials in the field of NK1 antagonists demonstrated that agents like aprepitant, when combined with standard therapy (corticosteroids and serotonin receptor antagonists), provided improved antiemetic protection in patients receiving highly emetogenic chemotherapy. jnccn.orgnih.gov
Progression and Subsequent Discontinuation in Anti-emesis Trials
Despite initial development, studies involving this compound as an antiemetic were ultimately discontinued. ncats.iowikipedia.org This decision marked a halt in the progression of this compound through the clinical trial pipeline for this indication.
Factors Influencing Clinical Development Decisions (e.g., Comparison with Netupitant)
The discontinuation of this compound's development as an antiemetic was influenced by the emergence and progression of clinical trials involving Netupitant. ncats.iowikipedia.org Netupitant is another NK1 receptor antagonist that was deemed more suitable for clinical development. ncats.iowikipedia.org Netupitant is notable for its long half-life, approximately 90 hours, compared to the 9-13 hour half-life of aprepitant. dovepress.com The development of Netupitant, particularly in a fixed-dose combination with palonosetron (NEPA), demonstrated improved prevention of CINV in clinical trials compared to palonosetron alone, across multiple cycles of chemotherapy. dovepress.comoncpracticemanagement.comfrontiersin.org This comparative landscape and the perceived greater suitability of Netupitant contributed to the decision to discontinue the antiemetic studies for this compound.
Academic Contributions to Clinical Research on NK1 Antagonists
Academic research has significantly contributed to the understanding of NK1 receptor antagonists and their role in managing nausea and vomiting. Studies have explored the efficacy of these agents, often in combination with other antiemetics like 5-HT3 receptor antagonists and corticosteroids, for preventing CINV and postoperative nausea and vomiting (PONV). oup.comtandfonline.comsgul.ac.ukresearchgate.netelsevier.es Research has consistently shown the benefits of adding an NK1 receptor antagonist to standard antiemetic regimens for CINV prevention, particularly with highly emetogenic chemotherapy. jnccn.orgnih.govoup.comtandfonline.comeur.nlnih.gov Academic investigations have also delved into the mechanisms of action of NK1 antagonists and the complexities of nausea perception versus vomiting control. sgul.ac.ukresearchgate.net While specific academic contributions directly centered on this compound in antiemesis are limited due to its discontinuation, the broader academic understanding of NK1 receptor antagonism provides the scientific context for its initial development efforts.
Comparative Analysis with Other Neurokinin 1 Receptor Antagonists
Comparative Structural Analysis within the NK1R Antagonist Class
Neurokinin 1 receptor antagonists represent a diverse group of compounds, and structural analysis reveals distinct chemical scaffolds among them. Structure-activity relationship (SAR) studies have identified that pyridine-based analogues, such as befetupitant and netupitant, demonstrate potent inhibition of NK1R agonist-mediated responses. uclouvain.be In contrast, other NK1R antagonists, including R116301 and rolapitant, are characterized as piperidine-containing derivatives. uclouvain.be
Netupitant, specifically, is noted as belonging to a class of achiral, high-affinity NK1R antagonists featuring an aromatic pyridine core. nih.gov This contrasts with some other NK1R antagonists, such as CP-99,994 and aprepitant, which are based on a chiral pharmacophore core. nih.gov While detailed structural diagrams for all comparative compounds are beyond the scope here, these classifications highlight key differences in the foundational chemical structures explored within the NK1R antagonist class.
Preclinical Efficacy and Safety Comparisons (e.g., Lanepitant, Netupitant)
Preclinical studies utilizing animal models have provided insights into the efficacy and safety profiles of this compound and other NK1R antagonists. This compound and netupitant have both demonstrated potent inhibition of NK1R agonist-induced foot tapping behavior in gerbils following oral administration, with reported ID50 values of 0.2 mg/kg and 0.5 mg/kg, respectively. psu.edu This suggests comparable in vivo potency in this particular model.
Comparative studies involving this compound and lanepitant have been conducted in murine models of corneal neovascularization (CNV), specifically alkali burn and suture models. nih.govresearchgate.netarvojournals.org In these models, substance P levels were observed to increase after injury. nih.gov Topical application of lanepitant was found to be nontoxic to the ocular surface and effective in reducing hemangiogenesis, lymphangiogenesis, corneal substance P levels, and leukocyte infiltration in the alkali burn model. nih.gov Subconjunctival administration of lanepitant was also effective in the suture model. nih.gov Topical application of this compound also reduced CNV in the alkali burn model. nih.govresearchgate.net However, the topical application of this compound was associated with toxicity, causing corneal epithelial damage and inflammatory cell infiltration, which was attributed to the vehicle (dimethyl sulfoxide [DMSO]) used in the study. nih.govresearchgate.netarvojournals.org Consequently, this compound was not tested in the suture model. nih.govresearchgate.net This highlights a potential difference in the safety profile or formulation challenges between lanepitant and this compound in this specific application and route of administration.
Further preclinical data on other NK1R antagonists provide broader context. Netupitant significantly reduced spinal nerve ligation-induced somatic hypersensitivity in rats. uclouvain.be Rolapitant has been shown to reverse both apomorphine and cisplatin-induced emesis in ferrets. amegroups.org
Differential Receptor Selectivity and Potency Profiles
This compound is characterized as a potent and selective antagonist of the tachykinin 1 receptor (NK1R). targetmol.com The tachykinin receptor system comprises three main subtypes: NK1R, NK2R, and NK3R. uclouvain.bepsu.edu These receptors are preferentially activated by different endogenous tachykinin peptides: Substance P (SP) for NK1R, Neurokinin A (NKA) for NK2R, and Neurokinin B (NKB) for NK3R. uclouvain.bepsu.edu
Many NK1R antagonists, including this compound, are designed to exhibit selectivity over the NK2R and NK3R subtypes. uclouvain.be For instance, rolapitant is described as a high affinity, highly-selective NK-1 receptor antagonist with high selectivity over human NK-2 and NK-3 receptor subtypes. amegroups.org Lanepitant is also identified as a selective NK1 receptor antagonist. wikipedia.org
While specific detailed potency (e.g., Ki values) of this compound across all three receptor subtypes (NK1, NK2, NK3) in a single comparative study were not explicitly detailed in the provided text, the description of this compound as "selective" implies a significantly higher affinity for NK1R compared to NK2R and NK3R. Other NK1R antagonists have reported potency values. For example, Vofopitant, another selective NK1 receptor antagonist, has reported pKi values of 9.5 and 10.6 for inhibiting [3H]SP binding to NK1 receptors. targetmol.com In contrast, a selective NK3 receptor agonist, Scyliorhinin II acetate, shows little effect on NK1 and NK2 receptors, with reported Ki values for NK1/NK3 and NK2/NK3 ratios of 176 and 200, respectively, in rat cerebral cortex. targetmol.com This highlights the differential binding profiles among the tachykinin receptor family ligands.
Future Directions and Emerging Research Avenues for Befetupitant
Repurposing and Investigation in Novel Therapeutic Indications
The research into Befetupitant extends beyond its initial development, exploring its potential in new therapeutic areas driven by the understanding of the Substance P/NK1 receptor pathway in various disease states. nih.govnih.govctdbase.orgmedchemexpress.comarvojournals.org
Continued Research in Ocular Neovascularization
This compound has been investigated for its potential in treating corneal neovascularization (CNV), a condition characterized by the growth of new blood vessels in the cornea, which can lead to vision loss. wikipedia.orgctdbase.orgmedchemexpress.commedchemexpress.com Studies in mouse models of CNV, specifically alkali burn and suture-induced models, have explored the efficacy of NK1R antagonists like this compound and Lanepitant in reducing neovascularization. researchgate.netarvojournals.orgnih.gov
Research has shown that topical application of this compound reduced CNV in the alkali burn model. researchgate.netarvojournals.orgnih.gov However, this application was associated with toxicity due to the vehicle used (dimethyl sulfoxide [DMSO]), which led to corneal opacity, stromal leukocyte infiltration, and corneal toxicity. researchgate.netarvojournals.orgnih.govcaymanchem.com This highlights the need for further research into suitable formulations for ocular delivery of this compound to overcome toxicity issues while maintaining efficacy in reducing hemangiogenesis and lymphangiogenesis. researchgate.netarvojournals.orgnih.gov The role of Substance P in promoting both hemangiogenesis and lymphangiogenesis in the cornea, and the potential of NK1R antagonists to inhibit this process, provides a rationale for continued investigation in this area. researchgate.net
Potential in Other Substance P-Mediated Pathologies
Given that Substance P and its receptor, NK1R, are implicated in a wide range of biological processes and pathologies beyond emesis, ocular conditions, and neurological injury, there is potential for investigating this compound in other SP-mediated diseases. uclouvain.benih.govnih.gov Substance P is involved in inflammation, pain transmission, wound healing, and the regulation of gastrointestinal and CNS function. uclouvain.be It has been linked to conditions such as asthma, inflammatory bowel disease, psoriasis, rheumatoid arthritis, and depression. uclouvain.be While specific research on this compound in all these areas is not detailed in the provided snippets, the known actions of NK1R antagonists in modulating inflammation, immune responses, and pain suggest potential avenues for future research into this compound's therapeutic utility in these or other relevant conditions where the SP/NK1R axis is a key contributor to the disease pathology. uclouvain.benih.govresearchgate.netmdpi.com
Application of Advanced Preclinical Models and Methodologies
Future research into this compound's potential will likely involve the application of advanced preclinical models and methodologies to gain a more comprehensive understanding of its pharmacodynamics and potential efficacy in novel indications. arvojournals.orgplos.orgnih.govhsd-fmsb.org
Integration of In Vitro, In Vivo, and In Silico Approaches
A comprehensive approach integrating in vitro, in vivo, and in silico studies can provide a more complete picture of this compound's activity and potential therapeutic applications. arvojournals.orghsd-fmsb.orginvivobiosystems.comnih.govmpkb.orgzeclinics.com In vitro studies, conducted in controlled environments like cell cultures, can help elucidate the cellular and molecular mechanisms of this compound's interaction with the NK1 receptor and downstream signaling pathways. invivobiosystems.comnih.govmpkb.orgzeclinics.com In vivo studies, utilizing relevant animal models of disease, are crucial for assessing the systemic effects, pharmacokinetics, and efficacy of this compound in a living organism. invivobiosystems.comnih.govmpkb.orgzeclinics.com Examples from the provided text include the use of mouse models for corneal neovascularization research. researchgate.netarvojournals.orgnih.gov In silico methods, involving computer simulations and modeling, can be employed for various purposes, including predicting drug-target interactions, optimizing chemical structures, and simulating biological processes, which can help guide and refine in vitro and in vivo experiments. hsd-fmsb.orginvivobiosystems.comnih.govmpkb.orgzeclinics.com The combination of these approaches can facilitate a more efficient and predictive research pipeline for exploring this compound's potential.
Translational Research Frameworks and Biomarker Development
Translational research frameworks are essential for bridging the gap between preclinical findings and clinical applications. invivobiosystems.comnih.govcriver.comappliedclinicaltrialsonline.comnih.govc-path.org This involves systematically moving discoveries from basic research into studies that can inform clinical practice. A key component of translational research is the identification and development of biomarkers. invivobiosystems.comnih.govcriver.comappliedclinicaltrialsonline.comnih.govc-path.org Biomarkers are measurable indicators that can be used to assess the presence or severity of a disease, predict response to treatment, or monitor disease progression. nih.govcriver.comappliedclinicaltrialsonline.comnih.gov For this compound, translational research would involve applying findings from in vitro and in vivo studies to design and interpret early-phase clinical trials, if warranted. The development of relevant biomarkers for the SP/NK1R pathway or specific disease states where this compound is being investigated could help identify patient populations most likely to respond to treatment and provide objective measures of treatment efficacy. nih.govcriver.comappliedclinicaltrialsonline.comnih.gov This framework, coupled with biomarker development, is crucial for the successful translation of preclinical research on this compound into potential clinical applications.
Exploration of Combination Therapies and Synergistic Effects
The mechanism of action of this compound as an NK1 receptor antagonist suggests potential for its use in combination therapies, particularly in conditions where tachykinin signaling plays a significant role. While direct research findings on this compound in specific combination regimens are limited in the available literature, studies involving other NK1 receptor antagonists, such as netupitant, provide insights into potential synergistic effects.
Research has demonstrated synergistic effects when NK1 receptor antagonists are combined with other antiemetic agents, such as 5-HT3 receptor antagonists and corticosteroids like dexamethasone, for the prevention of chemotherapy-induced nausea and vomiting (CINV). sigmaaldrich.comgoogle.comsigmaaldrich.comgoogleapis.comresearchgate.net For instance, the combination of netupitant and palonosetron (a 5-HT3 antagonist) has shown synergistic effects in inhibiting substance P-mediated responses in cell lines and in preventing emesis in animal models. sigmaaldrich.comsigmaaldrich.comresearchgate.net This synergy is attributed to the complementary mechanisms of action, targeting different pathways involved in the emetic reflex.
Beyond antiemesis, the potential for synergistic effects of NK1 antagonists in combination therapies is also being explored in other therapeutic areas. Studies have indicated synergistic analgesic activity when netupitant is combined with palonosetron in rodent models of somatic and visceral pain, suggesting a potential role for NK1 antagonists in pain management regimens. researchgate.net
Given that this compound is also being investigated for applications like corneal neovascularization, future research may explore its combination with agents targeting other pathways involved in angiogenesis or inflammation in ocular diseases. wikipedia.org Pre-clinical studies have shown that anti-NK1 receptor antagonists, including this compound, exhibit anti-lymphangiogenic effects in animal models of corneal neovascularization. mdpi.com Combining this compound with other anti-angiogenic or anti-inflammatory agents could potentially enhance therapeutic outcomes in such conditions. The exploration of combination therapies aims to achieve improved efficacy, reduce potential side effects by allowing lower doses of individual agents, or target multiple disease pathways simultaneously.
The Role of Academic-Industry Collaborations in Driving Future Research
Academic-industry collaborations are crucial in advancing the research and potential development of compounds like this compound. The initial development of this compound by Hoffmann-La Roche exemplifies the significant role of the pharmaceutical industry in the discovery and early-stage research of novel chemical entities. wikipedia.org
Academic institutions contribute significantly to understanding the fundamental mechanisms of action, exploring new therapeutic applications, and conducting pre-clinical and clinical studies. An example of ongoing academic research involving this compound is its investigation at the University of Adelaide for the treatment of ischemic stroke. adelaide.edu.au This academic research focuses on assessing the compound's potential in a new indication, building upon the existing knowledge of its pharmacological properties. adelaide.edu.au
Collaborations between academic research groups and industry partners can accelerate the translation of basic scientific discoveries into potential clinical applications. Academic institutions often provide expertise in specific disease models, access to specialized research techniques, and a platform for independent validation of findings. Industry partners contribute resources, drug development expertise, and the infrastructure required for large-scale studies and potential commercialization.
The research into this compound's effects on corneal neovascularization, for instance, could benefit from collaborations between academic ophthalmology research centers and pharmaceutical companies with expertise in ocular drug delivery and development. wikipedia.orgmdpi.com Similarly, exploring its potential in neurological conditions like stroke necessitates collaboration between neuroscience research groups and industry partners experienced in developing central nervous system therapeutics. adelaide.edu.au
These collaborations can take various forms, including sponsored research agreements, joint ventures, and licensing agreements. They are essential for pooling resources, sharing knowledge, and navigating the complex process of drug development, from initial discovery through regulatory approval and ultimately to patient access. The continued investigation into this compound for new indications highlights the ongoing importance of such partnerships in driving future research and unlocking the full therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for preclinical efficacy evaluation of Befetupitant as an NK1 receptor antagonist?
- Methodological Answer : Preclinical studies should focus on in vivo models (e.g., rodent emesis or migraine models) to assess receptor occupancy and behavioral outcomes. Use quantitative methods like radioligand binding assays to confirm NK1 receptor antagonism. Ensure reproducibility by detailing drug formulation, administration routes, and control groups (e.g., vehicle vs. active comparator) .
Q. How can the PICOT framework guide the design of a clinical trial for this compound in migraine prophylaxis?
- Methodological Answer : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the study:
- P : Patients with episodic migraines (≥15 headaches/month).
- I : this compound at varying doses.
- C : Placebo or active comparator (e.g., propranolol).
- O : Reduction in monthly headache frequency.
- T : 12-week follow-up.
This framework ensures alignment with clinical relevance and reduces ambiguity in outcome measurement .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use non-linear regression models (e.g., Emax model) to estimate efficacy thresholds. Incorporate intention-to-treat (ITT) analysis to account for dropouts, and adjust for covariates like baseline headache severity using ANCOVA. Report confidence intervals and p-values to quantify uncertainty .
Advanced Research Questions
Q. How should researchers address high heterogeneity (I² >50%) in meta-analyses of this compound trials?
- Methodological Answer : Conduct sensitivity analyses to identify outlier studies or subgroup differences (e.g., pediatric vs. adult populations). Use random-effects models to account for variability. If heterogeneity persists, qualitatively synthesize findings and highlight methodological disparities (e.g., dosing regimens, outcome definitions) using PRISMA guidelines .
Q. What strategies reconcile contradictions between historical and recent this compound trial data?
- Methodological Answer : Perform cross-temporal analysis to account for evolving diagnostic criteria (e.g., migraine definitions). Re-analyze raw data from historical studies using modern statistical tools. Validate findings through prospective replication studies with standardized protocols .
Q. What adaptive trial designs are suitable for optimizing this compound dosing in early-phase studies?
- Methodological Answer : Implement Bayesian response-adaptive randomization to allocate participants to optimal doses based on interim efficacy/safety data. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict dose-response curves and minimize patient exposure to subtherapeutic or toxic doses .
Methodological Challenges and Solutions
Ethical and Reporting Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.